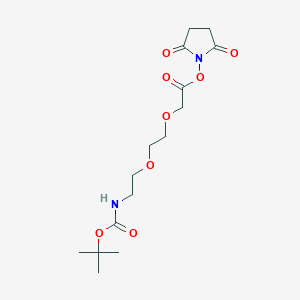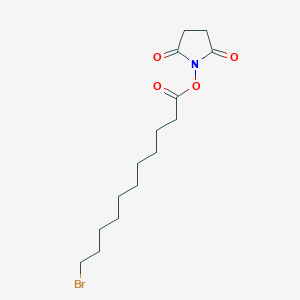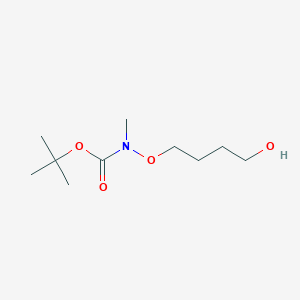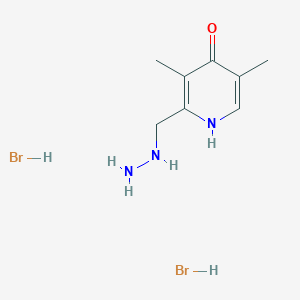
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Vue d'ensemble
Description
“3-chloro-N-(3-chloro-4-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H8Cl2N2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(3-chloro-4-cyanophenyl)propanamide” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 243.089 Da .Physical And Chemical Properties Analysis
“3-chloro-N-(3-chloro-4-cyanophenyl)propanamide” is a solid at room temperature . It has a molecular weight of 243.09 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Molecular Structure and Spectroscopic Characterization
A study by Durgun et al. (2016) detailed the synthesis and characterization of a sulfonamide compound, which includes structural analysis through various spectroscopic techniques. This research provides fundamental data for the molecular understanding of such compounds.
Crystal Structure Determination
Research by Huang Ming-zhi et al. (2005) focused on the crystal structure of a related compound. Understanding crystal structures is vital for material science applications and for predicting the behavior of compounds under different conditions.
Biochemical Applications
Enzymatic Synthesis for Drug Development
The asymmetric synthesis of derivatives, such as (S)-3-chloro-1-phenyl-1-propanol using microbial reductases, has been studied by Choi et al. (2010). This process is crucial for developing antidepressant drugs, demonstrating the compound's role in pharmaceutical synthesis.
Neuroprotective Agents for Alzheimer's Treatment
The work of González-Muñoz et al. (2011) on N-acylaminophenothiazines, including derivatives of chloro propanamides, shows potential in treating neurodegenerative diseases like Alzheimer's.
Chemical and Physical Properties
- Solubility and Thermodynamic Properties: Research into the solubility and thermodynamic properties of related chloro propanamides, as seen in the study by Du et al. (2016), is crucial for understanding how these compounds behave in different solvents, impacting their use in various industrial applications.
Pharmaceutical Applications
Antinociceptive Activity
Studies like the one by Önkol et al. (2004) investigate the antinociceptive (pain-relieving) properties of chloro propanamide derivatives, highlighting their potential in developing new pain management drugs.
Cytotoxicity and Antiproliferative Effects
The investigation of cytotoxicity against tumor cells, as presented by Durgun et al. (2016), shows the potential use of chloro propanamide derivatives in cancer research, especially in understanding and developing new therapeutic agents.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-(3-chloro-4-cyanophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-4-3-10(15)14-8-2-1-7(6-13)9(12)5-8/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYDOCWYVSAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248950 | |
| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087784-10-8 | |
| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
![(4-Methoxymethylbicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)




![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)



